N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide
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Overview
Description
N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide is a compound that features a pyridine ring attached to an ethyl chain, which is further connected to a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide typically involves the reaction of 2-(pyridin-2-yl)ethylamine with glycine derivatives under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the glycinamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide bond but lack the hydroxyl group.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in their overall structure and functional groups.
Uniqueness
N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and redox reactions. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
919996-29-5 |
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Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
N-hydroxy-2-(2-pyridin-2-ylethylamino)acetamide |
InChI |
InChI=1S/C9H13N3O2/c13-9(12-14)7-10-6-4-8-3-1-2-5-11-8/h1-3,5,10,14H,4,6-7H2,(H,12,13) |
InChI Key |
XLEMEMAYQIXTBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNCC(=O)NO |
Origin of Product |
United States |
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